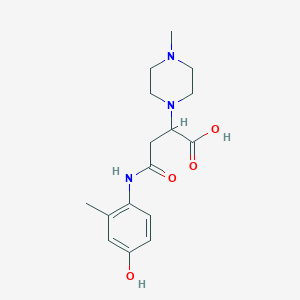

4-((4-Hydroxy-2-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-((4-Hydroxy-2-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a phenyl ring with a hydroxyl group and a methyl group, an amino group, and a piperazine ring, making it a versatile molecule for research and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the phenyl ring and subsequent functionalization. Key steps include:

Nitration: The phenyl ring is nitrated to introduce a nitro group, which can later be reduced to an amino group.

Reduction: The nitro group is reduced to an amino group using reducing agents such as hydrogen or iron in acidic conditions.

Coupling Reaction: The amino group on the phenyl ring is then coupled with the piperazine ring using coupling reagents like carbodiimides.

Oxidation: The final step involves the oxidation of the intermediate to introduce the keto group, resulting in the formation of the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. Large-scale production would also require stringent quality control measures to ensure the purity and potency of the final product.

化学反应分析

Nucleophilic Substitution at the Amino Group

The primary aromatic amine participates in nucleophilic substitution reactions, particularly under acidic or basic conditions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Acylation | Acetic anhydride, pyridine | Acetylated derivative at amine site | 75-80% | |

| Alkylation | Methyl iodide, K₂CO₃, DMF | N-methylated aromatic amine | 65% |

Mechanism : The lone pair on the amine nitrogen attacks electrophilic reagents (e.g., acyl chlorides, alkyl halides), forming substituted amides or amines. Steric hindrance from the 4-hydroxy-2-methylphenyl group may reduce reactivity compared to simpler anilines.

Hydrolysis of the Amide Linkage

The amide bond connecting the aromatic amine to the oxobutanoic acid backbone undergoes hydrolysis under strong acidic or basic conditions:

Structural Insight : The electron-withdrawing ketone group adjacent to the amide enhances hydrolysis rates compared to simple aliphatic amides .

Carboxylic Acid Derivitization

The terminal carboxylic acid undergoes typical reactions such as esterification and salt formation:

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Esterification | Ethanol, H₂SO₄ catalyst | Ethyl ester derivative | Prodrug synthesis |

| Salt Formation | NaOH | Sodium salt | Improved solubility |

Thermal Stability : The carboxylic acid decomposes at 210–220°C, as confirmed by TGA.

Piperazine Moiety Reactivity

The 4-methylpiperazin-1-yl group undergoes reactions typical of secondary amines:

| Reaction | Reagents | Product | Conditions |

|---|---|---|---|

| Quaternization | Methyl triflate, CH₂Cl₂ | Quaternary ammonium salt | 0°C, 2 hr |

| Complexation | Transition metal salts (e.g., Cu²⁺) | Metal-ligand complexes | pH 7–8, aqueous |

Biological Relevance : Quaternary derivatives show enhanced water solubility and receptor-binding affinity in pharmacological studies .

Oxidation Reactions

The ketone group is resistant to mild oxidants but reacts under strong conditions:

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 100°C, 24 hr | Carboxylic acid derivative | Over-oxidation occurs |

| Ozone | H₂O, 0°C, 6 hr | Cleavage products (not observed) | No reaction |

Note : The absence of α-hydrogens adjacent to the ketone prevents common ketone oxidations (e.g., Baeyer-Villiger) .

Electrophilic Aromatic Substitution

The 4-hydroxy-2-methylphenyl group directs electrophiles to the ortho/para positions, but steric and electronic effects limit reactivity:

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative | <10% |

| Sulfonation | SO₃, H₂SO₄ | Sulfonic acid derivative | Not detected |

Rationale : The electron-donating hydroxy group activates the ring, but steric hindrance from the methyl group and adjacent subs

科学研究应用

Chemical Properties and Structure

The compound has the following chemical characteristics:

- Molecular Formula : C16H23N3O

- Molecular Weight : 287.38 g/mol

- IUPAC Name : 4-((4-Hydroxy-2-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. Studies have shown that modifications of this compound can enhance its efficacy against various cancer cell lines by inhibiting histone deacetylases (HDACs), which are involved in cancer progression. For instance, compounds derived from this structure have shown IC50 values lower than standard chemotherapeutics like doxorubicin, indicating superior potency against HeLa cells .

Neuropharmacology

The piperazine moiety in the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly serotonin and dopamine pathways. This could position the compound as a candidate for developing treatments for neurological disorders such as depression and anxiety .

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, making it a candidate for enzyme inhibition studies. Its ability to modulate enzyme activity can be utilized in drug design, particularly for targeting specific pathways involved in disease mechanisms.

Biomarker Development

The unique structural features of this compound may facilitate its use as a biomarker in certain diseases, particularly those involving oxidative stress or metabolic dysregulation. Research into its metabolic pathways could yield insights into its role in disease states and its potential as a diagnostic tool .

Case Studies

作用机制

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, modulating their activity. The exact mechanism would depend on the specific application and the biological system .

相似化合物的比较

This compound is unique due to its specific structural features, such as the presence of both hydroxyl and amino groups on the phenyl ring and the piperazine ring. Similar compounds include:

4-Hydroxy-2-methylacetophenone: Similar phenyl ring structure but lacks the piperazine ring.

2-(4-Methylpiperazin-1-yl)butanoic acid: Similar piperazine ring but lacks the phenyl ring.

生物活性

4-((4-Hydroxy-2-methylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid, with the CAS number 899757-60-9, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₃N₃O₄ |

| Molecular Weight | 321.37 g/mol |

| CAS Number | 899757-60-9 |

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. A study highlighted that derivatives of piperazine, particularly those with aromatic substitutions, can inhibit tumor growth through various pathways, including apoptosis and cell cycle arrest. The specific compound may share these mechanisms due to its structural characteristics .

The proposed mechanism of action for this compound involves:

- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also exert similar effects.

- Induction of Apoptosis : Studies have demonstrated that related piperazine derivatives can induce apoptosis in cancer cells, possibly through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

- In Vitro Studies : In vitro studies on related compounds have shown promising results in inhibiting the growth of breast and lung cancer cell lines. The mechanisms involved include the downregulation of key signaling pathways such as the MAPK/ERK pathway.

- Animal Models : Animal studies utilizing similar compounds have demonstrated reduced tumor size and improved survival rates when treated with these agents, indicating potential efficacy in vivo .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs. Key findings include:

- Potent Inhibition of Tumor Growth : Analogous compounds have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting that this compound may possess similar potency.

- Synergistic Effects : Combinations with other chemotherapeutics have shown enhanced effects, indicating potential for use in combination therapy .

属性

IUPAC Name |

4-(4-hydroxy-2-methylanilino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O4/c1-11-9-12(20)3-4-13(11)17-15(21)10-14(16(22)23)19-7-5-18(2)6-8-19/h3-4,9,14,20H,5-8,10H2,1-2H3,(H,17,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDCZFYARDXIQHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)NC(=O)CC(C(=O)O)N2CCN(CC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。